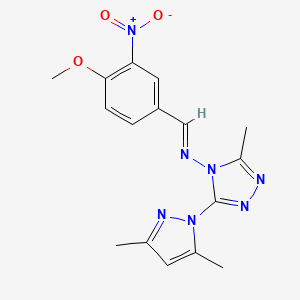![molecular formula C20H14ClNO4 B5908901 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate](/img/structure/B5908901.png)
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate, also known as MQA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MQA is a highly selective and potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in many cellular processes. In
Mechanism of Action
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate is a highly selective and potent inhibitor of PKC, specifically targeting the alpha, beta, and gamma isoforms. By inhibiting PKC, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate disrupts the signaling pathways involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate has also been studied for its effects on other cellular processes. For example, studies have shown that 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate can inhibit the release of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Furthermore, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate in lab experiments is its high selectivity and potency for PKC inhibition. This allows researchers to specifically target the PKC isoforms of interest without affecting other cellular processes. However, one limitation of using 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate is its potential toxicity, as PKC inhibition can have adverse effects on normal cellular processes.
Future Directions
There are several future directions for further research on 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate. Additionally, further studies are needed to fully understand the mechanisms underlying the neuroprotective and anti-inflammatory effects of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate. Finally, clinical trials are needed to evaluate the potential of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate as an anticancer agent in humans.
In conclusion, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate is a chemical compound that has shown promise for its potential applications in scientific research, particularly in the field of cancer research. Its highly selective and potent inhibition of PKC makes it a valuable tool for studying the role of PKC in cellular processes. However, further research is needed to fully understand its mechanisms of action and potential applications in other areas of research.
Synthesis Methods
The synthesis of 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate involves several steps, starting with the reaction of 6-chloro-1,3-benzodioxole with vinyl magnesium bromide to yield 2-(6-chloro-1,3-benzodioxol-5-yl)ethenol. This intermediate is then reacted with 8-hydroxyquinoline to form 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol. Lastly, acetylation of this compound with acetic anhydride yields the final product, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate.
Scientific Research Applications
2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. PKC is known to be involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the development and progression of various cancers. Therefore, 2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate has been studied as a potential anticancer agent.
properties
IUPAC Name |
[2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4/c1-12(23)26-17-4-2-3-13-5-7-15(22-20(13)17)8-6-14-9-18-19(10-16(14)21)25-11-24-18/h2-10H,11H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPGYSCAANWDHM-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC4=C(C=C3Cl)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC4=C(C=C3Cl)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoate](/img/structure/B5908819.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B5908827.png)
![ethyl 3-(2,4-dimethylphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B5908835.png)

![4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5908849.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908858.png)
![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5908865.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908873.png)
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B5908885.png)
![6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908888.png)
![5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5908891.png)
![5-(3-thienylmethylene)-3-[(3-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908906.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5908909.png)
